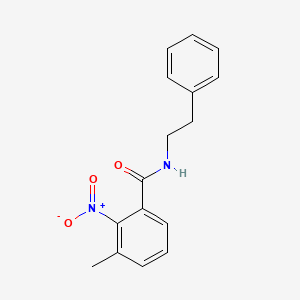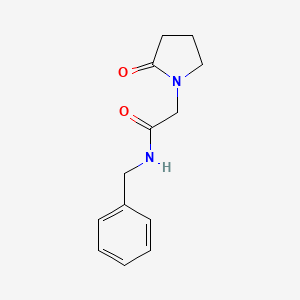![molecular formula C10H11FN2OS B5748728 N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide, also known as FCPA, is a chemical compound that has been widely studied for its potential use in scientific research. FCPA is a thioamide derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用机制
The mechanism of action of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide involves its interaction with ion channels. N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to bind to the pore-forming region of certain types of ion channels, blocking the movement of ions across the cell membrane. This inhibition of ion channel activity can have a variety of different effects on cellular function, depending on the specific type of ion channel being targeted.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide are varied and depend on the specific type of ion channel being targeted. In general, N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to have a number of different effects on cellular function, including changes in membrane potential, alterations in intracellular calcium levels, and changes in the release of neurotransmitters.
实验室实验的优点和局限性
One of the main advantages of using N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide in lab experiments is its specificity for certain types of ion channels. This specificity allows researchers to selectively target specific types of ion channels, which can be useful for studying their function in isolation. However, one of the limitations of using N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide is that it can be difficult to work with due to its low solubility in water.
未来方向
There are a number of different future directions for research involving N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide. One area of interest is the development of new analogs of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide that have improved solubility and selectivity for specific types of ion channels. Another area of interest is the use of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide in the study of neurological disorders, such as epilepsy and Parkinson's disease, which are known to involve dysfunction of ion channels. Additionally, N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide may have potential as a therapeutic agent for these disorders, although further research is needed to explore this possibility.
合成方法
The synthesis of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide involves a multi-step process that begins with the reaction of 3-fluoroaniline with carbon disulfide to form the intermediate 3-fluorophenyl isothiocyanate. This intermediate is then reacted with propanoyl chloride to yield N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide.
科学研究应用
N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been used in a number of different scientific research applications. One of the most common uses of N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide is in the study of ion channels, which are proteins that are responsible for the movement of ions across cell membranes. N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide has been found to be a potent inhibitor of certain types of ion channels, making it a valuable tool for researchers studying these proteins.
属性
IUPAC Name |
N-[(3-fluorophenyl)carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2OS/c1-2-9(14)13-10(15)12-8-5-3-4-7(11)6-8/h3-6H,2H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCXATNFRGCKFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)

![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)

![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)





![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
![3-{[5-bromo-2-(2-propyn-1-yloxy)benzylidene]amino}-2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5748747.png)